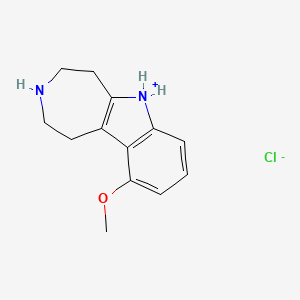
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique structure, which includes a hexahydroazepine ring fused to an indole moiety with a methoxy group at the 10th position. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. This is followed by N-alkylation to introduce the azepine ring. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and polymers with specific properties .
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets in the body. It is known to act on serotonin receptors, particularly the 5-HT2A receptor, where it functions as an agonist. This interaction leads to the modulation of neurotransmitter release and has implications for mood regulation and other neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tabernanthalog fumarate: Another azepinoindole derivative with similar structural features but different functional groups.
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole fumarate: Shares the hexahydroazepine and indole core but differs in the position and type of substituents .
Uniqueness
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 10th position and the hydrochloride salt form contribute to its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
15923-44-1 |
|---|---|
Formule moléculaire |
C13H17ClN2O |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
10-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-16-12-4-2-3-11-13(12)9-5-7-14-8-6-10(9)15-11;/h2-4,14-15H,5-8H2,1H3;1H |
Clé InChI |
FBPVLQAILDCYON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C3=C([NH2+]2)CCNCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


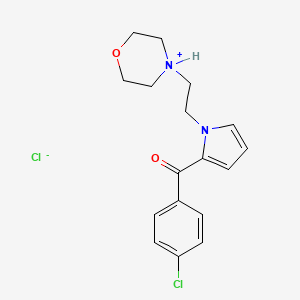
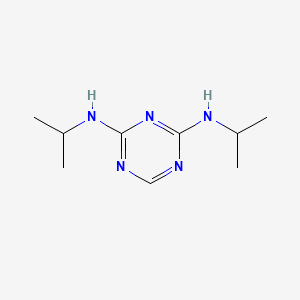
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)

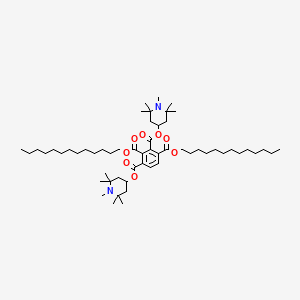

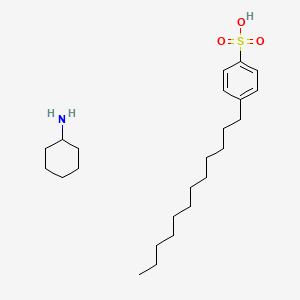
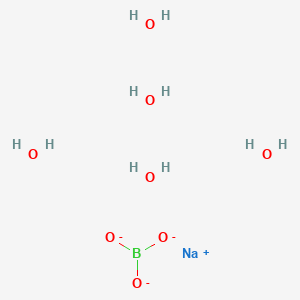
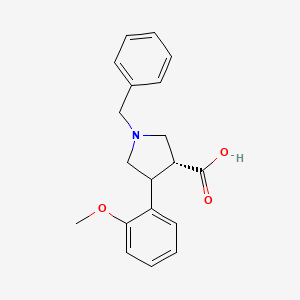
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
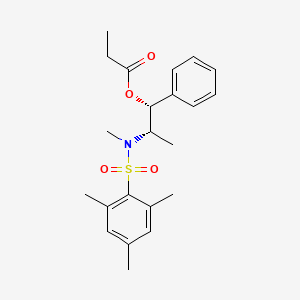
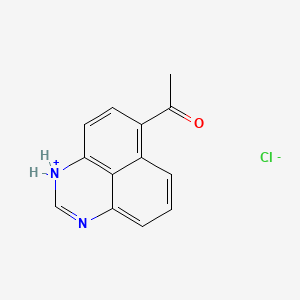
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)

